3-Bromo-N,N,5-trimethylbenzenesulfonamide

Description

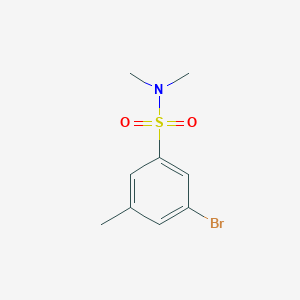

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-N,N,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7-4-8(10)6-9(5-7)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWGLGYUOLHVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674351 | |

| Record name | 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-92-9 | |

| Record name | 3-Bromo-N,N,5-trimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

$$

\text{N,N,5-Trimethylbenzenesulfonamide} + \text{Br}_2 \xrightarrow{\text{Catalyst/Conditions}} \text{3-Bromo-N,N,5-trimethylbenzenesulfonamide}

$$

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or chloroform

- Temperature: Maintained at low temperatures (0°C to room temperature) to control regioselectivity and prevent over-bromination

- Catalyst: Often, no catalyst is necessary, but iron(III) bromide (FeBr₃) can be used to facilitate electrophilic substitution

- Reaction Time: Typically 1–4 hours, monitored via TLC

Procedure:

- Dissolve N,N,5-trimethylbenzenesulfonamide in DCM.

- Cool the solution to 0°C.

- Add bromine dropwise, with or without FeBr₃ catalyst.

- Stir and monitor the reaction progress.

- Quench excess bromine with a reducing agent such as sodium bisulfite.

- Extract, wash, and purify via recrystallization or chromatography.

Bromination Using N-Bromosuccinimide (NBS)

Alternative Method:

NBS offers a milder, more controlled bromination, especially suitable for aromatic rings with activating groups like methyl and sulfonamide functionalities.

Reaction Conditions:

- Solvent: Carbon tetrachloride (CCl₄) or DCM

- Temperature: 0°C to room temperature

- Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) can be used for radical bromination, although electrophilic aromatic substitution is more common

Procedure:

- Dissolve N,N,5-trimethylbenzenesulfonamide in DCM.

- Add NBS slowly at 0°C.

- Stir under inert atmosphere.

- Quench and purify as above.

Note: The regioselectivity favors substitution at the position ortho or para to methyl groups, with the sulfonamide directing the bromination to the meta position relative to itself, favoring the 3-position on the ring.

Notes on Selectivity and Yield

| Method | Typical Yield | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct bromination with Br₂ | 60–85% | Regioselective at the 3-position | Simple, fast | Over-bromination risk, requires careful temperature control |

| NBS-mediated bromination | 70–90% | High regioselectivity, milder conditions | Milder, selective | Longer reaction times, potential radical side reactions |

Post-Bromination Purification

The crude product is purified via:

- Column chromatography using silica gel with suitable eluent (e.g., DCM or hexane/ethyl acetate mixture)

- Recrystallization from solvents like ethanol or ethyl acetate for high purity

Additional Research Findings

Research indicates that the sulfonamide group influences the electronic density of the aromatic ring, affecting the reactivity and regioselectivity during bromination. The methyl groups activate the ring, favoring substitution at the 3-position relative to the sulfonamide substituent, consistent with electrophilic aromatic substitution principles.

Data Summary Table

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br₂ or NBS | DCM | 0°C to RT | 60–90% | Controlled addition, regioselectivity at 3-position |

| Purification | Chromatography or recrystallization | - | - | - | Ensures high purity |

Chemical Reactions Analysis

3-Bromo-N,N,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Condensation Reactions: The amine group within the sulfonamide can participate in condensation reactions with aldehydes or ketones to form new C-N bonds.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-N,N,5-trimethylbenzenesulfonamide has several applications in scientific research:

Photodynamic Therapy: Compounds related to this sulfonamide are used in photodynamic therapy for cancer treatment.

Analytical Chemistry: It is used in gas-liquid chromatography for the determination of various analytes.

Oxidizing Titrant: Related compounds are used as oxidizing titrants in analytical chemistry for titrations involving ascorbic acid, glutathione, and other substances.

Antifungal Agents: Research has shown that polyfunctional arenesulfonamides, similar to this compound, have significant cytotoxic activity against fungi responsible for skin diseases.

Mechanism of Action

its structure suggests potential interactions through hydrogen bonding and nucleophilic substitution reactions. The bromine and sulfonamide groups may play roles in its reactivity and biological activity, although further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physical Properties

Key Observations :

- Bulky substituents (e.g., isopropyl in 3-bromo-N-isopropylbenzenesulfonamide) may reduce crystallinity, as evidenced by the absence of reported melting points. Methoxy groups (e.g., in compound 11k) contribute to higher molecular weights and moderate purity (97.46%).

Biological Activity

3-Bromo-N,N,5-trimethylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides, characterized by its unique structure that includes a bromine atom at the 3rd position and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H14BrN1O2S1

- Molecular Weight : 278.17 g/mol

- CAS Number : 1020252-92-9

The biological activity of this compound is believed to be mediated through several mechanisms:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, potentially leading to the formation of biologically active derivatives.

- Hydrogen Bonding : The sulfonamide group can participate in hydrogen bonding with biological targets, enhancing binding affinity and specificity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, affecting various metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antifungal Activity

Studies have shown that compounds similar to this compound possess significant antifungal properties. For instance, polyfunctional arenesulfonamides have demonstrated cytotoxic activity against fungi responsible for skin diseases.

Photodynamic Therapy

This compound is being explored for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues.

Analytical Chemistry Applications

This compound is utilized in analytical chemistry for:

- Gas-Liquid Chromatography : It serves as a reagent for determining various analytes.

- Oxidizing Titrant : Related compounds are used as oxidizing agents in titrations involving ascorbic acid and glutathione.

Case Studies

- Antifungal Efficacy : A study on polyfunctional sulfonamides revealed that certain derivatives exhibited potent antifungal activity against Candida albicans, suggesting a promising avenue for treating fungal infections .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors has identified sulfonamide derivatives as potential candidates for targeting N-Myristoyltransferase (NMT), an enzyme implicated in various pathogenic processes . The compound's structural features may enhance its efficacy as an inhibitor.

Comparison with Similar Compounds

A comparative analysis of this compound with other benzenesulfonamides highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 3; trimethyl groups | Antifungal; PDT candidate |

| N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide | Similar structure with different substitutions | Moderate antifungal activity |

| 3-Bromo-N-ethyl-5-methylbenzenesulfonamide | Ethyl group instead of trimethyl groups | Limited biological studies |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-Bromo-N,N,5-trimethylbenzenesulfonamide?

Answer:

The synthesis typically involves sulfonylation of a brominated aromatic precursor followed by alkylation. A common approach includes:

Sulfonylation : Reacting 3-bromo-5-methylbenzenamine with sulfonic acid derivatives (e.g., chlorosulfonic acid) to form the sulfonamide intermediate.

N-Methylation : Using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce N,N-dimethyl groups .

Optimization Tip : Employ a factorial design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity) and minimize side products .

Advanced: How can computational chemistry resolve contradictions in reported reaction mechanisms for sulfonamide derivatives?

Answer:

Contradictions in mechanistic pathways (e.g., electrophilic vs. nucleophilic substitution) can be addressed using:

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and compare activation energies for competing pathways.

- Reaction Path Analysis : Tools like the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways .

Example : If experimental data suggests unexpected regioselectivity, computational models can validate whether steric effects (from N,N-dimethyl groups) or electronic factors (bromine’s electron-withdrawing nature) dominate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Advanced: How to design experiments to investigate solvent effects on sulfonamide reactivity?

Answer:

Variable Selection : Test solvents of varying polarity (e.g., DMSO, THF, chloroform).

Response Metrics : Measure reaction rate constants (via HPLC or UV-Vis kinetics) and product purity (GC-MS).

Statistical Analysis : Use multivariate regression to correlate solvent properties (dielectric constant, H-bonding capacity) with reaction outcomes.

Case Study : Polar aprotic solvents like DMF may enhance nucleophilicity of the sulfonamide nitrogen, accelerating alkylation but risking over-methylation .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and unreacted starting materials.

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (3:1 to 1:1) for high-purity isolation.

Critical Note : Monitor for residual bromine-containing impurities via halogen-specific detectors (e.g., XRF) .

Advanced: How does steric hindrance from N,N-dimethyl groups influence cross-coupling reactions of this compound?

Answer:

The bulky N,N-dimethyl groups can:

Suppress Buchwald-Hartwig Amination : Steric hindrance limits palladium catalyst access to the aromatic ring.

Promote Ullmann Coupling : Use Cu(I) catalysts at elevated temperatures (120–150°C) to overcome steric barriers.

Experimental Validation : Compare coupling yields with/without methyl groups using controlled kinetic studies .

Basic: How to address discrepancies in reported melting points for sulfonamide derivatives?

Answer:

Advanced: Can machine learning models predict biological activity of sulfonamide analogs?

Answer:

Yes, using:

- Descriptor-Based Models : Train on datasets of sulfonamide bioactivity (e.g., enzyme inhibition) using features like logP, topological polar surface area, and Hammett σ constants.

- Deep Learning : Graph neural networks (GNNs) to predict binding affinities based on molecular structure .

Limitation : Ensure training data includes brominated and methylated analogs to improve model relevance.

Basic: What safety protocols are essential when handling brominated sulfonamides?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hood use to avoid skin/eye contact and inhalation.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How to elucidate degradation pathways under oxidative conditions?

Answer:

Stress Testing : Expose the compound to H₂O₂/UV light and monitor degradation via LC-MS.

Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in H₂O₂) to track oxygen incorporation into degradation products.

Computational Support : Use DFT to model radical intermediates and predict stability of degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.